

A Technical Guide to Keap1-Nrf2 Probes for Antioxidant Response Research

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Compound of Interest

Compound Name: FITC-labelled Keap1-Nrf2 probe

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This technical guide provides an in-depth overview of probes targeting the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI), a critical regulator of the cellular antioxidant response. Understanding and modulating this pathway is paramount for developing therapeutics against a host of diseases linked to oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This document details the types of probes available, presents quantitative data for key compounds, outlines experimental protocols, and provides visual diagrams of the core signaling pathway and experimental workflows.

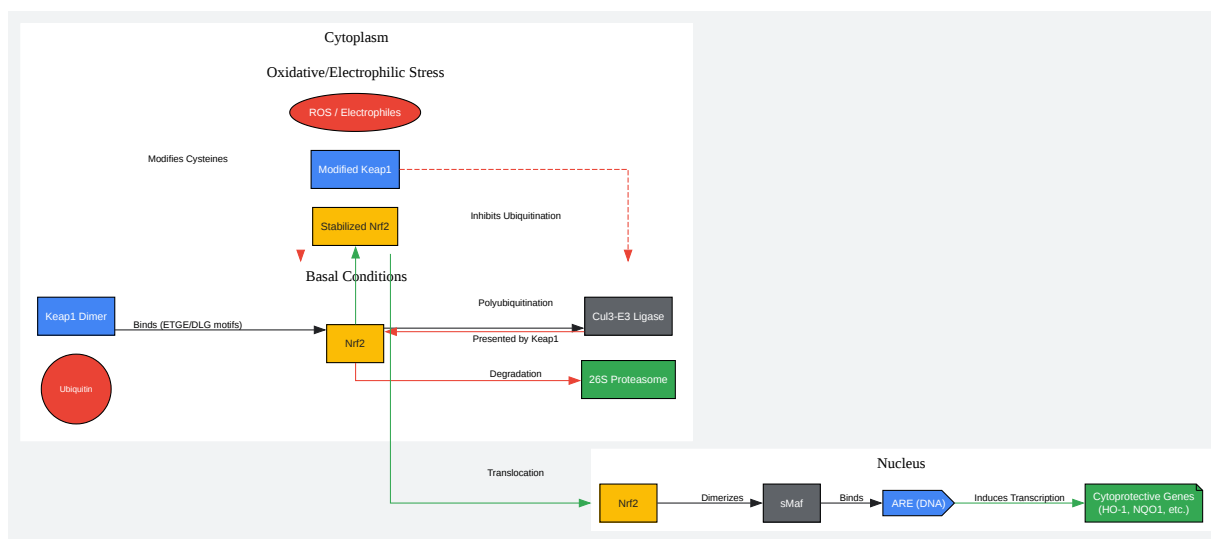
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

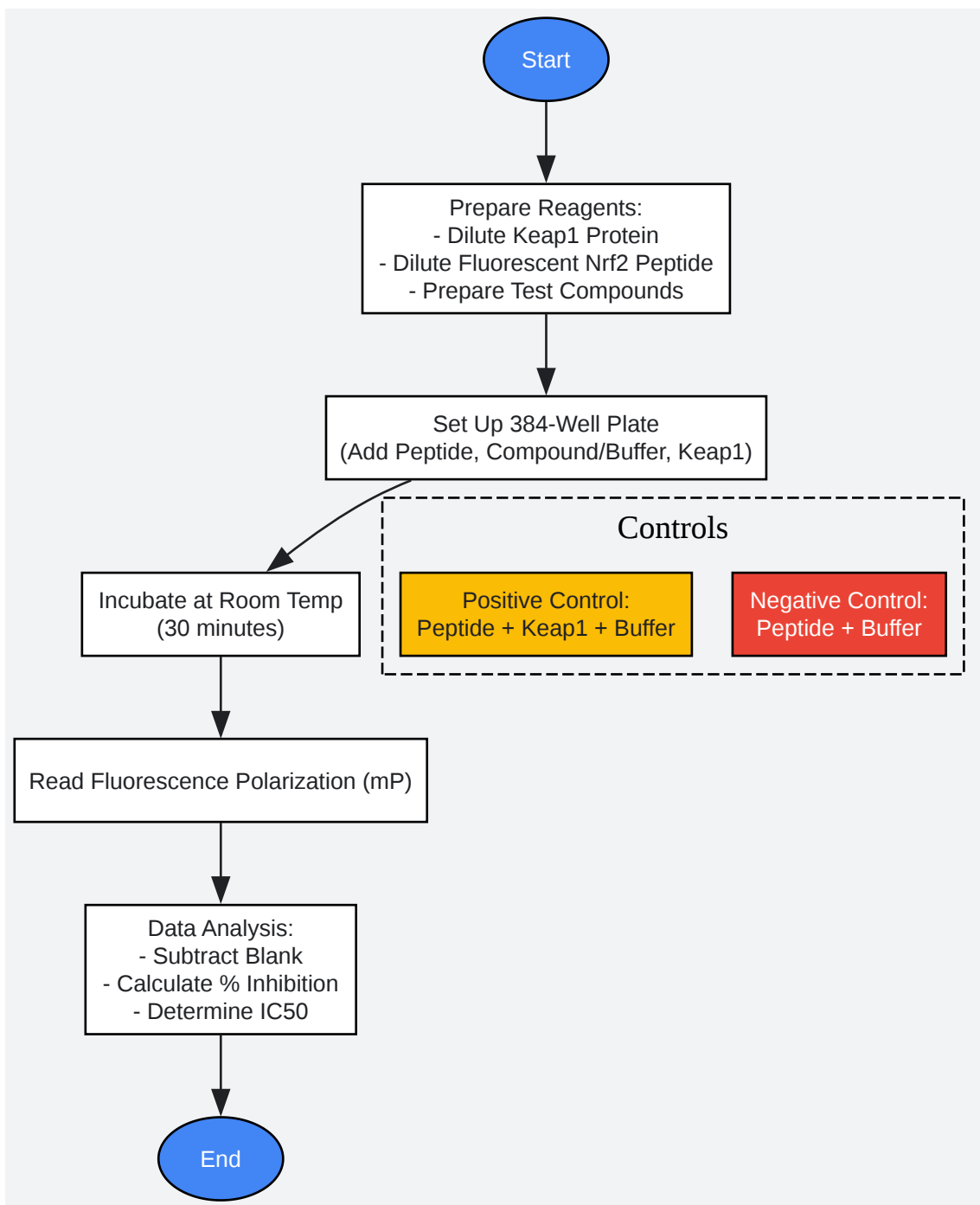
The Keap1-Nrf2 pathway is the primary mechanism for regulating cellular defense against oxidative and electrophilic stress.[2][3] Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidants and detoxifying enzymes.[4] Its activity is tightly regulated by Keap1, which acts as a substrate adaptor protein for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex.[3][5]

Under normal physiological (basal) conditions, two Keap1 molecules bind to a single Nrf2 protein, sequestering it in the cytoplasm.[3] This interaction is mediated by two specific motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a lower-affinity DLG motif.[3][6] This

"hinge and latch" mechanism facilitates the polyubiquitination of Nrf2, targeting it for continuous degradation by the 26S proteasome and thereby keeping its cellular levels low.[7]

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[3][7] This modification induces a conformational change in the Keap1-Cul3 E3 ligase complex, inhibiting Nrf2 ubiquitination.[3] As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated degradation, and translocates to the nucleus.[4] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[6][8]





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